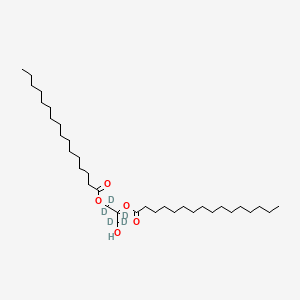
rac-1,2-Dipalmitoylglycerol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-1,2-Dipalmitoylglycerol-d5: is a labelled form of 1,2-Dipalmitoylglycerol, which is an analog of the protein kinase C-activating second messenger diacylglycerol . This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1,2-Dipalmitoylglycerol-d5 typically involves the esterification of glycerol with palmitic acid in the presence of a deuterium-labelled reagent . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: : rac-1,2-Dipalmitoylglycerol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
科学研究应用
rac-1,2-Dipalmitoylglycerol-d5 has a wide range of applications in scientific research:
作用机制
相似化合物的比较
Similar Compounds: : Similar compounds include 1,2-Dipalmitoylglycerol, 1,2-Dipalmitoyl-rac-glycerol, and 1,2-Dipalmitin.
Uniqueness: : The uniqueness of rac-1,2-Dipalmitoylglycerol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial.
生物活性
rac-1,2-Dipalmitoylglycerol-d5 is a deuterated analogue of 1,2-Dipalmitoylglycerol, which serves as a significant model compound in biological and pharmacological research. Its unique isotopic labeling allows for precise tracking in metabolic studies, particularly in the context of lipid metabolism and signal transduction pathways.
- Chemical Formula : C21H40O3D5
- CAS Number : 944709-32-4
- Molecular Weight : 356.58 g/mol
The synthesis of this compound typically involves the esterification of glycerol with palmitic acid using deuterated reagents. This process is crucial for ensuring the stability and integrity of the compound for subsequent biological studies.
This compound functions primarily as a second messenger in cellular signaling pathways, particularly those involving Protein Kinase C (PKC). The activation of PKC by diacylglycerols (DAGs) plays a pivotal role in various cellular processes, including cell growth, differentiation, and apoptosis.
Key Mechanisms:
- Signal Transduction : By mimicking endogenous DAGs, this compound can activate PKC pathways, leading to downstream effects on gene expression and cellular metabolism.
- Metabolic Studies : Its deuterated nature allows for tracking and quantifying lipid metabolism in vivo, providing insights into the dynamics of triacylglycerol metabolism .
Pharmacological Applications
This compound has been utilized in various pharmacological studies to elucidate its role in lipid metabolism and cell signaling:
- Cellular Signaling : Studies indicate that this compound can enhance insulin signaling pathways by modulating PKC activity. This has implications for understanding insulin resistance and diabetes .
- Cancer Research : Its ability to activate PKC has been linked to cancer cell proliferation. Research shows that manipulating DAG levels can influence tumor growth dynamics .
- Neurobiology : Investigations into neuronal signaling have demonstrated that this compound can affect neurotransmitter release and synaptic plasticity, highlighting its potential role in neurodegenerative diseases .
Study 1: Insulin Sensitivity Enhancement
A study examined the effects of this compound on insulin sensitivity in rodent models. The results demonstrated a significant increase in glucose uptake in muscle tissues upon administration of the compound, suggesting its potential as a therapeutic agent for metabolic disorders.
Study 2: Tumor Cell Proliferation
In vitro experiments assessed the impact of this compound on human cancer cell lines. The compound was found to promote proliferation in certain contexts while inhibiting it in others, indicating its dual role depending on the cellular environment .
Comparative Analysis
| Compound | Biological Role | Applications |
|---|---|---|
| This compound | PKC activator; lipid metabolism model | Diabetes research; cancer therapy |
| 1,2-Dipalmitoylglycerol | Endogenous DAG; signal transduction | General cellular signaling studies |
| 1-Oleoyl-2-acylglycerol | Lipid signaling molecule | Cardiovascular research |
属性
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-YYRBTATQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














